2-Ethyl-4-ethynylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-ethynylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-8-5-6-10(11)9(4-2)7-8/h1,5-7H,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLRKMNJRZILNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of Ethynylanilines Relevant to 2 Ethyl 4 Ethynylaniline
Intramolecular Cyclization Reactions to Form Heterocyclic Systems
The intramolecular cyclization of 2-ethynylanilines is a prominent strategy for the construction of indole (B1671886) rings. This process involves the nucleophilic attack of the aniline (B41778) nitrogen onto the activated alkyne, leading to the formation of a five-membered heterocyclic system.
The conversion of 2-ethynylanilines into indole derivatives is a well-established synthetic route. The reaction proceeds through an initial cyclization to form an intermediate which then aromatizes to the stable indole core. This transformation can be promoted by various catalytic systems.
Transition metals are highly effective in catalyzing the cyclization of 2-ethynylanilines to indoles. rsc.org These catalysts activate the alkyne group, rendering it more susceptible to nucleophilic attack by the aniline nitrogen.
Copper(II) Catalysis: Copper(II) salts have been demonstrated to be efficient catalysts for the cyclization of 2-ethynylaniline (B1227618) derivatives. organic-chemistry.org For instance, the use of copper(II) trifluoroacetate (B77799) (Cu(OCOCF3)2) in a mixture of water and methanol (B129727) at room temperature can effectively promote the reaction. organic-chemistry.org This method is notable for its mild conditions and the potential for catalyst recycling. organic-chemistry.org Copper-catalyzed processes can also be involved in tandem reactions, where the initial cyclization is followed by further transformations to yield more complex indole-containing structures. nih.gov
Palladium(II) Catalysis: Palladium catalysts are widely used in organic synthesis and have been successfully applied to the cyclization of 2-ethynylanilines. rsc.org Palladium(II) acetate (B1210297) (Pd(OAc)2) is a common catalyst for this transformation. mdpi.com The mechanism often involves an aminopalladation step, where the palladium catalyst coordinates to the alkyne and facilitates the intramolecular attack of the nitrogen atom. rsc.orgrsc.org This is followed by a reductive elimination or other subsequent steps to afford the indole product and regenerate the active palladium species. rsc.orgrsc.org These reactions can tolerate a variety of functional groups and have been used to synthesize a wide range of substituted indoles. rsc.orgmdpi.com
Gold(I) Catalysis: Gold(I) catalysts, known for their strong π-acidity, are particularly effective in activating alkynes. rsc.org Gold(I) complexes can catalyze the cyclization of 2-ethynylanilines under mild conditions to produce indoles in high yields. kyoto-u.ac.jp The reaction is believed to proceed through the coordination of the gold catalyst to the alkyne, which significantly enhances its electrophilicity and facilitates the intramolecular nucleophilic attack of the aniline nitrogen. kyoto-u.ac.jp
Table 1: Examples of Metal-Catalyzed Cycloaromatization of 2-Ethynylanilines to Indoles
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(OCOCF3)2 | 2-Ethynylaniline derivative | H2O/MeOH | Room Temp | High | organic-chemistry.org |
| Pd(OAc)2 | 2-Ethynylaniline derivative | TPGS-750-M/H2O/AcOH | 80 | High | mdpi.com |
| IPrAuCl/AgSbF6 | 2-Alkynyl-N-propargylaniline | iPrOH | 60 | 81 | kyoto-u.ac.jp |
In addition to metal catalysis, the intramolecular cyclization of 2-ethynylanilines to indoles can also be promoted by bases. ccspublishing.org.cn This approach offers a transition-metal-free alternative for the synthesis of indoles. For instance, potassium carbonate (K2CO3) has been shown to catalyze the cyclization of 2-ethynyl-N-sulfonylanilides in water at elevated temperatures, affording the corresponding indoles in high yields. ccspublishing.org.cn The base is thought to deprotonate the N-sulfonylanilide, increasing the nucleophilicity of the nitrogen and facilitating its attack on the alkyne. This method is environmentally friendly due to the use of water as a solvent and a simple inorganic base as the catalyst. ccspublishing.org.cn
Table 2: Example of Base-Promoted Intramolecular Annulation
| Base | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| K2CO3 | 2-Ethynyl-N-tosylanilide | Water | 130 | 92-100 | ccspublishing.org.cn |
Ethynylanilines are also valuable precursors for the synthesis of quinoline (B57606) and quinolone derivatives through various annulation reactions. These reactions typically involve the formation of a six-membered ring fused to the aniline benzene (B151609) ring.
Transition metal-catalyzed [5+1] annulation reactions provide a direct method for the synthesis of quinolines from 2-vinylanilines, which can be conceptually extended to 2-ethynylanilines. In this approach, the 2-vinylaniline (B1311222) acts as a five-atom component, and a one-atom synthon is introduced to complete the six-membered quinoline ring. For example, an iodine-promoted formal [5+1] cyclization of 2-vinylanilines with tetraalkylthiuram disulfides has been developed to synthesize 2-aminoquinolines. organic-chemistry.org While this example uses a 2-vinylaniline, similar strategies can be envisioned for 2-ethynylanilines where the alkyne is first transformed into a suitable vinyl intermediate.
Palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides represents another pathway to quinoline derivatives. acs.org This reaction proceeds through a halopalladation of the alkyne followed by isocyanide insertion and subsequent cyclization to form 4-halo-2-aminoquinolines. acs.org
Oxidative cyclization offers an alternative route to quinolines and quinolones from ethynylaniline derivatives. These reactions often involve an oxidant to promote the cyclization and subsequent aromatization. For instance, the treatment of o-(1-hydroxy-2-alkynyl)-N-tosylanilides with manganese(IV) oxide can lead to the formation of 4-quinolones through a sequential oxidation and intramolecular hydroamination process. nih.gov
Copper-catalyzed aerobic oxidative cyclization of 2-alkynylanilines with nitrosoarenes has also been reported to produce 4-oxo-4H-cinnolin-2-ium-1-ides, which are structurally related to quinolones. organic-chemistry.org This reaction utilizes molecular oxygen as a green oxidant. organic-chemistry.org Furthermore, palladium(II)-catalyzed oxidative cascade cyclization reactions of anilides have been developed, showcasing the utility of oxidative methods in constructing heterocyclic rings. nih.gov
Table 3: Examples of Annulation and Oxidative Cyclization Reactions
| Catalyst/Reagent | Substrate | Reactant | Product Type | Reference |
|---|---|---|---|---|
| I2/Cu(OTf)2 | 2-Vinylaniline | Tetraalkylthiuram disulfide | 2-Aminoquinoline | organic-chemistry.org |
| PdCl2/O2 | 2-Ethynylaniline | Isocyanide | 4-Halo-2-aminoquinoline | acs.org |
| MnO2 | o-(1-Hydroxy-2-alkynyl)-N-tosylanilide | - | 4-Quinolone | nih.gov |
| CuCl/Air | 2-Alkynylaniline | Nitrosoarene | 4-Oxo-4H-cinnolin-2-ium-1-ide | organic-chemistry.org |
Annulation Reactions to Quinolines and Quinolone Derivatives from Ethynylanilines
Intermolecular Coupling and Addition Reactions of the Ethynyl (B1212043) Moiety
The terminal alkyne functionality of ethynylaniline derivatives is a versatile handle for constructing more complex molecules through various "click chemistry" reactions and other coupling methods.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). wikipedia.orgrsc.orgorganic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups, making it a powerful tool for chemical synthesis, drug discovery, and materials science. glenresearch.comnih.govbohrium.com
In the context of ethynylaniline derivatives, such as 4-ethynylaniline (B84093), the terminal alkyne readily participates in CuAAC. The reaction involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide in a stepwise manner to yield the stable triazole ring. wikipedia.org For 2-Ethyl-4-ethynylaniline, the reaction would proceed similarly, with the ethynyl group serving as the reactive partner for an azide of choice.
Reaction Scheme:
R-N3 + HC≡C-Ar-NH2
Where Ar represents the 2-ethylaniline (B167055) backbone.
This methodology has been used to attach ethynylaniline moieties to various molecular scaffolds. For instance, 4-ethynylaniline has been co-immobilized with other acetylene (B1199291) derivatives onto azide-functionalized electrodes to create finely tuned mixed organic layers. acs.org The electronic properties of the substituents on the ethynylphenyl group were found to significantly impact the kinetics of the cycloaddition. acs.org
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst System | Product | Application |
| 4-Ethynylaniline | 4-Azidobenzenediazonium modified electrode | Not specified | Mixed organic layer with triazole linkage | Surface Functionalization acs.org |
| Various terminal alkynes | Various organic azides | CuSO₄·5H₂O / Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazoles | General Synthesis wikipedia.orgnih.gov |
| Propargyl building blocks | Sugar azide | Cu(I) | Mono-coupling product | Surfactant Synthesis nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of click chemistry that relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to drive the reaction with an azide. magtech.com.cn This bioorthogonal reaction is particularly valuable for applications in biological systems where the toxicity of a copper catalyst is a concern. nih.gov
Direct participation of this compound in SPAAC is not feasible as its alkyne is linear and unstrained. However, the molecule could be derivatized to incorporate a strained alkyne, or more commonly, the aniline functional group could be modified to bear an azide. This azide-functionalized derivative could then react with a molecule containing a strained alkyne like dibenzocyclooctyne (DIBO). nih.gov The reaction proceeds rapidly at ambient temperatures without any metal catalyst. magtech.com.cnacs.org
While no direct examples involving this compound are available, the principle of SPAAC is broadly applicable for conjugating molecules. The driving force is the release of ring strain in the cycloalkyne as it forms the more stable triazole ring. magtech.com.cnnih.gov This method has been used for dendrimer functionalization and modifying biomolecules. acs.org
The thiol-yne reaction is another powerful click reaction that involves the addition of a thiol (-SH) to an alkyne (-C≡C-). wikipedia.org This reaction can proceed via a radical-mediated or nucleophilic pathway and can result in the addition of one or two thiol molecules to the alkyne, forming vinyl sulfides or dithioacetals, respectively. wikipedia.org
The ethynyl group of this compound is susceptible to hydrothiolation. Under radical conditions, typically initiated by UV light or a radical initiator, a thiol can add across the triple bond in an anti-Markovnikov fashion. wikipedia.org This reaction is highly efficient and can be used to create highly functionalized materials. researchgate.netrsc.org
For surface functionalization, an ethynylaniline derivative can be immobilized on a surface, and subsequent reaction with various thiols allows for the introduction of diverse functionalities. Alternatively, the aniline group can be used to anchor the molecule to a surface, leaving the ethynyl group exposed for reaction. This strategy is valuable in materials science for creating functional coatings and modifying polymer properties. The selectivity between mono-addition (vinyl sulfide) and di-addition (dithioether) can often be controlled by reaction conditions and stoichiometry. nih.gov
Coordination Chemistry of Ethynylanilines as Ligands
The presence of both the nitrogen atom of the amine and the electron-rich triple bond of the alkyne makes ethynylaniline derivatives versatile ligands in coordination chemistry. They can bind to metal centers through the nitrogen lone pair, the alkyne π-system, or by deprotonation of the terminal alkyne to form a metal acetylide.
Ethynylaniline derivatives, particularly 4-ethynylaniline, have been shown to form stable complexes with a variety of transition metals.
Gold (Au): A series of gold(I) complexes featuring 4-ethynylaniline as a ligand have been synthesized and characterized. banrepcultural.orgnih.gov In these complexes, the gold center is typically also coordinated to a phosphine (B1218219) ligand. banrepcultural.orgnih.govunl.pt The ethynylaniline binds to the gold(I) ion through the deprotonated terminal alkyne, forming a stable Au-C σ-bond. nih.gov
Palladium (Pd) and Platinum (Pt): These metals readily form square-planar complexes. nih.govmdpi.comrsc.org Ethynylaniline can coordinate to Pd(II) or Pt(II) centers, often alongside other ligands like phosphines or amines. researchgate.netnih.gov The binding can occur through the alkyne π-system or via the formation of a metal-acetylide bond.
The specific structure of this compound, with its ortho-ethyl group, could sterically influence the coordination environment around the metal center, potentially affecting the stability and catalytic activity of the resulting complex.
| Metal Center | Ancillary Ligands | Coordination Moiety | Example Application |
| Gold(I) | Various phosphines (e.g., PPh₃, dppe) | 4-Ethynylaniline (as acetylide) | Anticancer agents banrepcultural.orgnih.gov |
| Gold(III) | Cyclometalated bipydmb-H | 4-Ethynylaniline (as acetylide) | Anticancer agents nih.gov |
| Palladium(II) | Bidentate P,N ligands | Not specified for ethynylaniline | Ethene Oligomerization researchgate.net |
| Ruthenium(II) | Arene, PTA | Not specified for ethynylaniline | Antimetastatic agents nih.gov |
The coordination of an alkyne to a transition metal can occur in several ways, primarily described by the Dewar-Chatt-Duncanson model. wikipedia.org
η²-Coordination: The alkyne can bind side-on to a single metal center, donating electron density from its two orthogonal π-bonds. wikipedia.org This interaction involves π-donation from the alkyne to the metal and π-backbonding from the metal into the alkyne's π* antibonding orbitals. This backbonding causes an elongation of the C≡C bond and a bending of the substituents away from linearity. wikipedia.org
Bridging η²:η²-Coordination: The alkyne can bridge two metal centers, with each π-bond coordinating to one metal. In this mode, the alkyne acts as a four-electron donor. wikipedia.org
σ-Acetylide Formation: As seen in many gold(I) complexes, the terminal alkyne can be deprotonated to form an acetylide anion (-C≡C-R), which then forms a strong σ-bond with the metal center. banrepcultural.orgnih.gov
In ethynylaniline ligands, the amine group can also coordinate to the metal center, leading to chelation. This can result in bidentate (N, η²-alkyne) or bridging coordination modes. The electronic properties of the ligand are influenced by the substituents on the aniline ring; the electron-donating amine and ethyl groups in this compound increase the electron density on the alkyne, which can enhance its ability to donate to a metal center and strengthen the metal-ligand bond. This makes such ligands potentially useful in tuning the properties of catalysts or functional materials. uni-rostock.de
Polymerization Studies of Ethynylaniline Monomers
The polymerization of ethynylaniline monomers, a class of compounds to which this compound belongs, is a significant area of research for creating novel conjugated polymers. These polymers are of interest due to their potential electronic, optical, and thermal properties. The primary methods for achieving polymerization involve transition metal catalysis and various controlled polymerization techniques designed to produce well-defined polymer architectures.
Transition Metal-Catalyzed Polymerization of Ethynylanilines
Transition metal catalysts are pivotal in the polymerization of ethynylaniline and other terminal alkyne monomers. oup.com Catalysts based on rhodium (Rh), palladium (Pd), and other late transition metals have proven effective. mdpi.comresearchgate.net Rhodium-based catalysts, in particular, are widely used for the polymerization of substituted acetylenes, yielding high molecular weight polymers with a high degree of stereoregularity. researchgate.net
The general mechanism for this type of polymerization involves the coordination of the alkyne's triple bond to the metal center, followed by an insertion step that adds the monomer to the growing polymer chain. researchgate.net The choice of catalyst, ligands, and reaction conditions (e.g., solvent and temperature) can significantly influence the polymerization process, including the reaction rate, polymer molecular weight, and polydispersity. mdpi.com For instance, rhodium complexes can catalyze the cyclization of 2-ethynylanilines, demonstrating their reactivity towards this class of monomers. nih.gov
Research has shown that various functional groups on the aniline ring can be tolerated, allowing for the synthesis of a wide range of functional poly(ethynylaniline)s. researchgate.netnih.gov The presence of an ethyl group, as in this compound, is not expected to impede polymerization and may enhance the solubility of the resulting polymer in common organic solvents, which is a common challenge with rigid conjugated polymers. nih.gov The polymerization of ethynylaniline derivatives using transition metal catalysts typically results in polymers with conjugated backbones, leading to interesting optical and electronic properties. mdpi.com
Table 1: Examples of Transition Metal Catalysts in Alkyne Polymerization
Controlled Polymerization Techniques for Conjugated Poly(ethynylaniline) Systems
To achieve greater control over polymer architecture, molecular weight, and polydispersity, controlled polymerization techniques are employed. nih.gov For conjugated polymers, these methods are crucial for tailoring properties for specific applications. researchgate.net A polymerization is considered "living" or "controlled" if chain-termination and chain-transfer reactions are absent or significantly suppressed. wikipedia.orgacs.org This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). wikipedia.org
Catalyst-transfer polymerization (CTP) has emerged as a powerful method for the controlled synthesis of conjugated polymers. researchgate.net In CTP, the catalyst remains associated with the growing chain end and "walks" along the polymer backbone as new monomer units are added. This chain-growth mechanism allows for excellent control over the polymer's characteristics. researchgate.net While extensively developed for polythiophenes, the principles of CTP can be adapted for other conjugated systems.
Another key advantage of controlled polymerization is the ability to synthesize block copolymers by sequential monomer addition. kuleuven.be An all-conjugated block copolymer could be formed by first polymerizing one type of ethynylaniline monomer and then introducing a second, different monomer. This technique opens the door to creating complex macromolecular structures with distinct electronic or physical domains. kuleuven.be Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are common controlled radical methods, although their application to direct alkyne polymerization is less common than coordination polymerization methods. nih.gov However, novel strategies using radical ring-opening of specifically designed monomers can lead to controlled synthesis of alkyne-based polymers. researchgate.net
Table 2: Comparison of Polymerization Techniques
Advanced Spectroscopic and Computational Characterization of 2 Ethyl 4 Ethynylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through one-dimensional and two-dimensional experiments, it is possible to map out the carbon framework and the connectivity of protons, providing unambiguous structural confirmation.
One-Dimensional NMR (¹H, ¹³C) for Chemical Shift Analysis and Proton/Carbon Environments
One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.
In the ¹H NMR spectrum of 2-Ethyl-4-ethynylaniline, distinct signals are expected for the aromatic, ethyl, amino, and ethynyl (B1212043) protons.
Aromatic Protons: The three protons on the aniline (B41778) ring would appear in the aromatic region (typically 6.5-7.5 ppm). Due to the substitution pattern, they would exhibit specific splitting patterns. The proton at C5, situated between the ethyl and ethynyl groups, would likely appear as a doublet of doublets. The protons at C3 and C6 would also show characteristic splitting based on their coupling to adjacent protons.
Ethyl Group Protons: The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons (around 2.5-2.7 ppm) and a triplet for the methyl (-CH₃) protons (around 1.2-1.4 ppm), arising from spin-spin coupling. chemicalbook.comchemicalbook.com
Amino Protons: The amine (-NH₂) protons would typically appear as a broad singlet, with a chemical shift that can vary (commonly 3.5-4.5 ppm) depending on solvent and concentration.
Ethynyl Proton: The terminal alkyne proton (-C≡CH) is expected to show a sharp singlet around 3.0 ppm. chemicalbook.com
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. chemicalbook.comchemicalbook.comchemicalbook.com
Aromatic Carbons: The six carbons of the benzene (B151609) ring would resonate in the range of 110-150 ppm. The carbons directly attached to the nitrogen (C1), ethyl group (C2), and ethynyl group (C4) would have distinct chemical shifts influenced by these substituents. libretexts.orgpressbooks.pub
Ethyl Group Carbons: The methylene (-CH₂) carbon would appear around 20-30 ppm, while the terminal methyl (-CH₃) carbon would be found further upfield, around 10-15 ppm. docbrown.info
Ethynyl Group Carbons: The two sp-hybridized carbons of the alkyne group are expected in the 70-90 ppm range. The carbon attached to the ring (C-C≡CH) would be slightly downfield compared to the terminal carbon (-C≡CH).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic | Ar-H | 6.5 - 7.5 | 110 - 150 |
| Aliphatic | -CH₂- | ~2.6 (quartet) | ~25 |
| Aliphatic | -CH₃ | ~1.3 (triplet) | ~13 |
| Amine | -NH₂ | 3.5 - 4.5 (broad singlet) | N/A |
| Alkyne | -C≡CH | ~3.0 (singlet) | ~80 |
| Alkyne | -C≡CH | N/A | ~83 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Information
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak in the COSY spectrum would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between adjacent aromatic protons would also help in their definitive assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show a correlation peak between the ¹H signal for the ethyl -CH₂- and the corresponding ¹³C signal, a peak correlating the -CH₃ protons with their carbon, and correlations for each aromatic C-H pair. The acetylenic proton would also show a cross-peak to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) C-H couplings, which is essential for confirming the substitution pattern on the aromatic ring. Key expected correlations would include:
The methylene (-CH₂) protons of the ethyl group showing correlations to the aromatic carbons C1, C2, and C3.
The acetylenic proton showing correlations to the aromatic carbons C3, C4, and C5.
The aromatic proton at C3 showing a correlation to the ethyl group's methylene carbon.
Key Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |
| COSY | Ethyl -CH₂- | Ethyl -CH₃- | Confirms ethyl group structure. |
| Aromatic H-5 | Aromatic H-3, H-6 | Confirms aromatic connectivity. | |
| HSQC | Ethyl -CH₂- | Ethyl -CH₂- | Links protons to their directly attached carbons. |
| Alkyne -H | Alkyne -C≡C H | Links protons to their directly attached carbons. | |
| HMBC | Ethyl -CH₂- | Aromatic C-2, C-3 | Confirms position of the ethyl group. |
| Alkyne -H | Aromatic C-4, C-5 | Confirms position of the ethynyl group. |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. chemicalbook.com
N-H Stretching: The primary amine (-NH₂) group will typically show two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching (Alkyne): A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of the C-H bond of a terminal alkyne. chemicalbook.com
C≡C Stretching (Alkyne): A weak but sharp band in the range of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its intensity is generally weak for terminal alkynes.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.
C=C Stretching (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.
N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong band around 1600 cm⁻¹.
Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| C-H Stretch | Terminal Alkyne (-C≡CH) | ~3300 | Strong, Sharp |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| C-H Stretch | Ethyl Group (-CH₂CH₃) | 2850 - 3000 | Medium |
| C≡C Stretch | Alkyne (-C≡C-) | 2100 - 2140 | Weak, Sharp |
| N-H Bend | Primary Amine (-NH₂) | ~1600 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. nih.govchemguide.co.ukwikipedia.org
For this compound (C₁₀H₁₁N), the calculated molecular weight is approximately 145.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 145.
The fragmentation of the molecular ion provides valuable structural information. slideshare.net The most prominent fragmentation pathway for an ethyl-substituted aromatic compound is typically the benzylic cleavage, which involves the loss of a methyl radical (•CH₃, mass of 15 Da) to form a highly stable cation. libretexts.orgmiamioh.edu
[M-15]⁺ Peak: The loss of a methyl group from the ethyl substituent would lead to a major fragment ion at m/z 130. This is often the base peak in the spectrum of ethylanilines due to the stability of the resulting cation. nih.gov
Other fragments might arise from the cleavage of the alkyne group or rearrangements, but the [M-15]⁺ fragment is expected to be the most significant for structural diagnosis.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Notes |
| 145 | [C₁₀H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 130 | [M - CH₃]⁺ | Base peak resulting from loss of a methyl radical. |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining a suitable single crystal of this compound would be a prerequisite, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Conformation and Crystal Packing
Although no crystal structure for this compound has been reported, predictions can be made about its solid-state characteristics. rsc.org
Molecular Conformation: The aniline ring is expected to be largely planar. The ethyl group would be oriented to minimize steric hindrance with the adjacent amine group. The linear ethynyl group would extend from the aromatic ring.
Crystal Packing and Intermolecular Interactions: The packing of molecules in the crystal lattice would be governed by intermolecular forces.
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor. It would likely form N-H···N hydrogen bonds with the amine of a neighboring molecule or N-H···π interactions with the electron-rich alkyne or aromatic ring of another molecule. These interactions are key drivers in the crystal packing of anilines. nih.govfigshare.com
A successful crystallographic analysis would precisely measure the distances and geometries of these hydrogen bonds and π-stacking interactions, providing deep insight into the supramolecular chemistry of this compound. nih.gov
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound facilitates a variety of intermolecular interactions that dictate its solid-state packing and physical properties. These non-covalent forces include hydrogen bonding and π-π stacking.
Hydrogen Bonding: The primary sites for hydrogen bonding are the amino (-NH₂) group and the ethynyl (–C≡CH) group.
N-H···X Interactions: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···O bonds with suitable acceptor atoms on neighboring molecules. The behavior of the amino group's infrared absorption is significantly influenced by the solvent environment, indicating the formation of intermolecular hydrogen bonds. nih.gov In the solid state, these interactions can lead to the formation of complex networks, influencing the crystal lattice. nih.gov
C-H···X Interactions: The terminal hydrogen of the ethynyl group is weakly acidic and can participate in weak C-H···O or C-H···N hydrogen bonds. scispace.com These interactions, though weaker than conventional hydrogen bonds, can play a decisive role in determining the supramolecular architecture of crystals containing ethynyl functionalities. scispace.com Studies on related compounds have demonstrated that these ethynyl-derived weak hydrogen bonds can be a dominant influence on crystal packing. scispace.com
π-π Stacking: The central benzene ring of this compound is an ideal candidate for π-π stacking interactions. nih.govrsc.org This type of non-covalent interaction is crucial in the stabilization of crystal structures and involves the face-to-face or edge-to-face stacking of aromatic rings. nih.govrsc.org The aggregation of molecules through these stacking forces, often in combination with hydrogen bonds, leads to the formation of extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The interplay between hydrogen bonding and π-stacking is a key element in the crystal engineering of aromatic compounds. rsc.org
The following table summarizes the potential intermolecular interactions for this compound.
| Interaction Type | Participating Groups | Description |
|---|---|---|
| Hydrogen Bonding (Stronger) | Amino Group (-NH₂) | The N-H bonds act as donors to form N-H···X bonds with acceptor atoms (e.g., N, O) on adjacent molecules. |
| Hydrogen Bonding (Weaker) | Ethynyl Group (-C≡CH) | The terminal C-H bond acts as a weak donor to form C-H···X bonds, influencing crystal packing. scispace.com |
| π-π Stacking | Benzene Ring | Face-to-face or edge-to-face stacking of the aromatic rings contributes to crystal lattice stabilization. nih.govrsc.org |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Associated Optical Properties
Electronic spectroscopy, particularly UV-Vis spectroscopy, provides insight into the electronic structure of molecules by probing the transitions of electrons from lower to higher energy levels upon absorption of electromagnetic radiation. wikipedia.orglibretexts.org
The UV-Vis spectrum of this compound is characterized by electronic transitions involving its π-conjugated system and non-bonding electrons. The primary transitions expected are π → π* and n → π*. wikipedia.orgslideshare.net
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, the conjugated system includes the benzene ring, the lone pair on the nitrogen atom of the amino group, and the π-system of the ethynyl group. This extended conjugation lowers the energy gap between the π and π* orbitals, resulting in absorption at longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq These transitions are typically characterized by high molar absorptivity values. libretexts.org
n → π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy than π → π* transitions and have significantly lower molar absorptivities. libretexts.org The presence of polar solvents can cause a hypsochromic (blue) shift in n → π* transitions due to the stabilization of the non-bonding orbital by solvent interactions. libretexts.orguobabylon.edu.iq
The ethyl group at the ortho position acts as a weak electron-donating group and can cause minor shifts in the absorption maxima due to its electronic and steric effects.
Molecules with significant second- or third-order non-linear optical (NLO) properties are of great interest for applications in telecommunications and photonics. acs.orgfonlo.org A common molecular design for high NLO response is the "push-pull" system, which consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (D-π-A). mdpi.commq.edu.au
4-Ethynylaniline (B84093) and its derivatives serve as excellent building blocks for such NLO chromophores. acs.org
Donor: The aniline moiety, particularly the amino group, is a potent electron donor.
π-Bridge: The ethynyl group, often extended into a longer polyene or oligo(phenylene ethynylene) chain, serves as an efficient π-conjugated bridge for intramolecular charge transfer (ICT).
Acceptor: By coupling a strong electron-accepting group (e.g., nitro, cyano, or tricyanofuran) to the terminal end of the ethynyl bridge, a powerful D-π-A chromophore can be synthesized. rsc.org
The efficiency of these chromophores is related to their first-order hyperpolarizability (β). Theoretical studies on similar aniline derivatives show that modifications to the donor strength, acceptor strength, and the length of the conjugation path can significantly enhance the NLO response. mq.edu.au The twisting of the π-system, sometimes enforced by bulky substituents, has also emerged as a paradigm for designing chromophores with exceptionally large hyperpolarizabilities. fonlo.org
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly those based on quantum mechanics, are indispensable tools for elucidating the electronic structure, properties, and reactivity of molecules like this compound.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net Using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), DFT calculations can be employed to:
Determine the optimized ground-state molecular geometry. researchgate.net
Calculate vibrational frequencies for comparison with experimental IR and Raman spectra.
Compute various electronic properties, including dipole moments and polarizabilities. researchgate.net
Visualize and analyze the molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO). researchgate.net
Time-dependent DFT (TD-DFT) calculations can further be used to simulate UV-Vis absorption spectra, providing theoretical support for the assignment of electronic transitions observed experimentally.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. youtube.com For this compound, the HOMO is expected to have significant electron density localized on the electron-rich aniline ring and the nitrogen atom.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com The LUMO is likely to be distributed across the π-conjugated system of the benzene ring and the ethynyl group.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily polarizable and can be excited with less energy, indicating higher chemical reactivity and lower kinetic stability. researchgate.netrsc.org
FMO analysis provides a qualitative prediction of a molecule's reactivity and the regioselectivity of its reactions. wikipedia.orgsapub.org For instance, an electrophilic attack would be predicted to occur at the sites where the HOMO has the largest coefficient. youtube.com
The following table presents representative data that would be obtained from a DFT-based FMO analysis for a molecule like this compound.
| Parameter | Typical Calculated Value (eV) | Chemical Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 | Represents ionization potential; higher energy indicates stronger electron-donating ability. youtube.com |
| LUMO Energy | -0.5 to -1.5 | Represents electron affinity; lower energy indicates stronger electron-accepting ability. youtube.com |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicates chemical reactivity and electronic transition energy; a smaller gap implies higher reactivity. researchgate.netrsc.org |
Note: The values in the table are illustrative and would be precisely determined by specific DFT calculations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Natural Bond Orbital (NBO) Population Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a quantitative basis for the familiar Lewis structure model of chemical bonding. uni-muenchen.dewikipedia.org This analysis transforms the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) orbitals. wisc.edu This localization allows for an intuitive understanding of charge distribution, hybridization, and intramolecular interactions that contribute to molecular stability.
For this compound, NBO analysis elucidates the electronic landscape arising from its distinct functional groups: the electron-donating amino (-NH₂) and ethyl (-CH₂CH₃) groups, and the electron-withdrawing, π-rich ethynyl (-C≡CH) group attached to the aromatic ring. The analysis quantifies the natural atomic charges, revealing the electron-donating nature of the nitrogen atom and the subsequent polarization of the aniline ring.
Table 1: Illustrative Second-Order Perturbation Theory Analysis of NBO Interactions in a this compound Model This table presents hypothetical but realistic E(2) values based on typical NBO analyses of substituted anilines.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Implication |
| LP (1) N₅ | π* (C₁-C₂) | 45.8 | n → π | Strong delocalization of N lone pair into the ring; high nucleophilicity. |
| LP (1) N₅ | π (C₃-C₄) | 15.2 | n → π | Weaker delocalization, but contributes to overall ring activation. |
| π (C₃-C₄) | π (C₉-C₁₀) | 22.5 | π → π | Conjugation between the aromatic ring and the ethynyl group. |
| σ (C₇-H) | σ (C₁-C₆) | 3.1 | σ → σ | Hyperconjugation from the ethyl group, providing weak electron donation. |
| π (C₉-C₁₀) | π (C₁-C₂) | 5.5 | π → π* | Delocalization from the ethynyl π-system into the aromatic ring. |
Elucidation of Reaction Mechanisms and Transition States using Computational Models
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction kinetics that are often difficult to obtain experimentally. researchgate.net For this compound, density functional theory (DFT) methods, such as B3LYP, or higher-level ab initio calculations can be employed to map the potential energy surface for various reactions. researchgate.net
A primary application is the study of electrophilic aromatic substitution, a fundamental reaction for anilines. Computational models can predict the relative activation energies for electrophilic attack at the different available positions on the aromatic ring. Due to the strong electron-donating nature of the amino group and the weaker donation from the ethyl group, the positions ortho and para to the amino group are electronically activated. Calculations would likely confirm that the C₅ position is the most favored site for substitution, followed by the C₃ and C₁ positions, quantitatively explaining the directing effects of the substituents.
The process involves locating the transition state (TS) structure for each potential reaction pathway. youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net Frequency calculations are performed to verify the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new bond between the electrophile and the ring). youtube.com The calculated Gibbs free energy of activation (ΔG‡) determines the theoretical rate of each pathway, allowing for the prediction of product ratios under kinetic control. pku.edu.cn Such models can also investigate more complex reactions, such as Sonogashira coupling at the ethynyl terminus or polymerization reactions involving the aniline moiety.
Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound This table shows representative DFT-calculated energy values for a model electrophilic substitution reaction.
| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) | Predicted Outcome |
| C₃ | -8.5 | 15.1 | -355 | Minor Product |
| C₅ | -12.2 | 12.4 | -380 | Major Product |
| C₆ | -9.1 | 16.5 | -340 | Minor Product |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers to their interconversion. The primary sources of conformational flexibility in this molecule are the rotation of the ethyl group around the C₂-C₇ bond and, to a lesser extent, the pyramidalization and rotation at the amino group.
Quantum chemical calculations can be used to perform a relaxed scan of the potential energy surface by systematically rotating key dihedral angles. researchgate.net This process identifies the low-energy conformers. For the ethyl group, staggered conformations (where hydrogen atoms are maximally separated) are expected to be energy minima, while eclipsed conformations will represent transition states. The global minimum energy conformer is the most populated state at equilibrium.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, which can include the molecule of interest and its surrounding environment, such as solvent molecules. nih.gov This allows for the exploration of the conformational space accessible at a given temperature. nih.govnih.gov MD simulations of this compound in different solvents (e.g., polar and non-polar) could reveal how intermolecular interactions, such as hydrogen bonding between the amino group and a polar solvent, influence its conformational preferences and dynamic behavior. researchgate.net The resulting trajectory provides information on bond vibrations, rotational motions, and the time scales of conformational changes.
Table 3: Representative Relative Energies of this compound Conformers This table illustrates hypothetical energy differences between stable conformers based on the rotation of the ethyl group.
| Conformer Description | Dihedral Angle (C₁-C₂-C₇-C₈) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Anti-periplanar | ~180° | 0.00 | 65.1 |
| Syn-clinal (+gauche) | ~60° | 0.85 | 17.4 |
| Syn-clinal (-gauche) | ~-60° | 0.85 | 17.4 |
| Syn-periplanar (eclipsed) | ~0° | 4.50 | 0.1 |
Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions associated with each molecule. nih.gov This surface provides a unique three-dimensional picture of the molecular environment and is invaluable for understanding crystal packing.
The surface can be mapped with various properties, such as dnorm, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm map indicate close intermolecular contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds or other strong interactions. mdpi.com For this compound, key interactions would include N-H···π hydrogen bonds (from the amino group to the π-system of a neighboring ring or ethynyl group) and C-H···N interactions.
Table 4: Typical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Aniline Derivative This table shows representative data derived from Hirshfeld surface analyses of similar crystalline aromatic amines.
| Contact Type | Contribution to Hirshfeld Surface (%) | Description |
| H···H | 48.5% | Non-specific van der Waals interactions, dominant in packing. |
| C···H / H···C | 26.2% | Contacts involving aromatic and aliphatic C-H groups. |
| N···H / H···N | 15.8% | Represents key hydrogen bonding from the amino group. |
| C···C | 5.5% | Indicates π-π stacking interactions between aromatic rings. |
| Other | 4.0% | Minor contributions from other atom-atom contacts. |
Academic Research Applications and Emerging Directions for 2 Ethyl 4 Ethynylaniline Derivatives
Role as Versatile Building Blocks in Advanced Organic Synthesis
The dual functionality of 2-ethyl-4-ethynylaniline, possessing both a nucleophilic amino group and a reactive terminal alkyne, positions it as a highly adaptable precursor in the construction of diverse molecular frameworks. These characteristics are particularly exploited in the fields of medicinal chemistry and catalysis.
Precursors for Complex Heterocyclic Architectures in Medicinal Chemistry Research
Heterocyclic compounds are fundamental to medicinal chemistry, forming the core structures of a vast number of pharmaceuticals. The reactivity of the amino and ethynyl (B1212043) groups in this compound derivatives allows for their participation in a variety of cyclization reactions to form complex heterocyclic systems.
One of the most significant applications of ethynylaniline derivatives is in the synthesis of quinolines. Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that exhibit a broad spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties. sci-hub.se The Povarov reaction, a type of aza-Diels-Alder reaction, is a common method for synthesizing quinolines from anilines, aldehydes, and activated alkenes. While specific studies focusing solely on this compound are not abundant, the general reactivity of 2-ethynylanilines in such transformations is well-documented. For instance, various substituted 2-ethynylanilines can undergo metal-catalyzed annulation reactions to produce functionalized quinolines. up.ptmdpi.com These reactions often proceed through an initial coupling of the amino group followed by an intramolecular cyclization involving the ethynyl moiety. The ethyl substituent at the 2-position of the aniline (B41778) ring can influence the regioselectivity of these cyclizations and the electronic properties of the resulting heterocyclic products.
The synthesis of other heterocyclic systems, such as indoles and benzofurans, can also be envisioned using this compound derivatives through domino Sonogashira coupling/cyclization reactions. rsc.org The presence of the ethyl group can modulate the solubility and pharmacokinetic properties of the resulting drug candidates. The continued exploration of this compound in multicomponent reactions and transition-metal-catalyzed cyclizations is expected to yield novel heterocyclic scaffolds with potential therapeutic applications.
Synthesis of Functional Ligands for Catalytic Systems
The amino group of this compound provides a convenient handle for the synthesis of ligands for transition metal catalysis. These ligands can coordinate to a metal center, influencing its catalytic activity, selectivity, and stability. Palladium complexes, in particular, have been extensively studied for their catalytic prowess in a wide array of cross-coupling reactions.
While direct examples of this compound being used as a ligand precursor are limited in readily available literature, the general principle of using substituted anilines to create ligands for palladium catalysis is well-established. nih.govrsc.org For instance, the amino group can be functionalized to create bidentate or pincer-type ligands that form stable complexes with palladium. The ethynyl group can also participate in the catalytic cycle or be used to anchor the catalytic complex to a solid support. The steric and electronic properties of the 2-ethyl substituent can play a crucial role in tuning the performance of the resulting catalyst. For example, the bulkiness of the ethyl group could enhance the stability of the palladium complex and influence the stereoselectivity of the catalyzed reaction. Research in this area could lead to the development of novel, highly efficient catalysts for important organic transformations. nih.gov
Contributions to Materials Science and Optoelectronic Devices
The ethynyl group of this compound is a key functional group for the construction of advanced materials with interesting electronic and optical properties. Its ability to participate in polymerization reactions and to functionalize surfaces makes it a valuable component in the development of conjugated polymers and nanomaterials.
Incorporation into Conjugated Polymer Networks for Electronic Applications
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. This electronic structure endows them with semiconducting properties, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govresearchgate.netresearchgate.netnih.gov
The terminal alkyne of this compound can be readily polymerized through methods like Sonogashira cross-coupling reactions to form poly(phenylene ethynylene) (PPE) type structures. The resulting polymers would possess a conjugated backbone with pendant ethyl and amino groups. The ethyl group can enhance the solubility and processability of the polymer, which are crucial factors for device fabrication. The amino group can be further functionalized to fine-tune the electronic properties of the polymer or to introduce specific functionalities. The optoelectronic properties of such polymers, including their absorption and emission spectra, as well as their charge carrier mobility, would be influenced by the substitution pattern on the aromatic ring. nih.gov While specific data on polymers derived from this compound is scarce, the general principles of designing conjugated polymers suggest that it could be a promising monomer for creating new materials for flexible and printable electronics.
Surface Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Graphene, Gold Nanoparticles)
The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. The unique chemical structure of this compound makes it a candidate for modifying the surfaces of various nanomaterials.
Carbon Nanotubes (CNTs) and Graphene: The aromatic ring of this compound can interact with the graphitic surface of CNTs and graphene through π-π stacking interactions. Furthermore, the amino group can be diazotized to form a reactive diazonium salt, which can then covalently attach to the surface of these carbon nanomaterials. up.ptmdpi.com This covalent functionalization can improve the dispersion of CNTs and graphene in various solvents and polymer matrices, which is essential for their incorporation into composite materials. sci-hub.sersc.org A study on the functionalization of multi-walled carbon nanotubes (MWCNTs) with a variety of substituted anilines, including 4-ethylaniline, demonstrated the feasibility of this approach. up.pt Although this compound was not specifically used, the results suggest that it would behave similarly. The ethynyl group would remain available on the surface for further "click" chemistry reactions, allowing for the attachment of other molecules of interest.
Gold Nanoparticles (AuNPs): The surface of gold nanoparticles can be functionalized with molecules containing thiol groups, which form strong gold-sulfur bonds. While this compound does not have a thiol group, it can be modified to include one. Alternatively, the amino group can interact with the gold surface, although the interaction is weaker than that of thiols. researchgate.net More interestingly, the terminal alkyne group has been shown to directly bind to gold surfaces, offering a robust alternative to thiol-based linkages. This provides a direct route for attaching this compound derivatives to gold nanoparticles. nih.gov Such functionalized AuNPs could find applications in catalysis, sensing, and biomedical imaging.
Development of Chemical Sensors and Probes
The development of chemical sensors and fluorescent probes for the detection of specific analytes is a rapidly growing area of research. The unique electronic and photophysical properties that can be engineered into molecules derived from this compound make it an attractive scaffold for creating such sensory materials. nih.govsemanticscholar.org
The ethynyl and amino groups of this compound can be incorporated into larger molecular systems that exhibit changes in their fluorescence or color upon interaction with a target analyte. For example, the amino group can act as a recognition site for certain ions or molecules, while the ethynyl group can be used to construct a conjugated system that forms the basis of the sensor's signaling mechanism. The design of fluorescent probes often relies on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte. nih.gov
While no specific chemical sensors or probes based on this compound have been prominently reported, the versatility of substituted anilines and terminal alkynes in the design of such systems is well-established. uwo.ca The ethyl group could be used to tune the solubility of the probe in different media and to influence its interaction with biological membranes. Future research in this area could lead to the development of novel sensors for environmental monitoring, medical diagnostics, and biological imaging.
Design of Fluorescent and Chromogenic Sensing Systems
The development of optical sensors for the detection of specific chemical species is a burgeoning field of research. Derivatives of this compound are promising candidates for the construction of such systems due to their inherent electronic properties, which can be readily modulated. The design of these sensors typically incorporates three key components: a receptor unit for selective analyte binding, a signaling unit (fluorophore or chromophore), and a linker. researchgate.net The aniline and ethynyl groups of the core structure can serve as either part of the signaling unit or as anchor points for attaching specific receptor moieties.
Fluorescent probes built upon similar aromatic amine frameworks often operate via mechanisms like Intramolecular Charge Transfer (ICT). nih.gov In a typical design, the aniline nitrogen acts as an electron donor and the rest of the conjugated system, often extended through the ethynyl group, acts as the acceptor. nih.gov Upon binding to an analyte, the electronic distribution within the molecule is perturbed, leading to a detectable change in the fluorescence emission, such as a shift in wavelength ("ratiometric" sensing) or a change in intensity ("turn-on" or "turn-off" sensing). nih.govmdpi.com
Chromogenic, or colorimetric, sensors function on similar principles but produce a change in color visible to the naked eye. This change results from a shift in the molecule's absorption spectrum upon interaction with the target analyte. The design strategy often involves creating a large π-conjugated system that includes the ethynylaniline core, where binding events alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby changing the color. mdpi.com
Table 1: Design Strategies for Optical Sensors Based on Aromatic Scaffolds
| Sensor Type | Operating Principle | Potential Role of this compound | Example Analyte Class |
| Fluorescent | Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET) | Core of the fluorophore, linker to receptor | Metal Ions, Anions, pH |
| Chromogenic | Alteration of π-conjugated system | Key component of the chromophore | Specific organic molecules |
| Ratiometric | Shift in emission/absorption wavelength | Modifiable scaffold to induce spectral shifts | Environmental pollutants |
Applications in the Detection of Metal Ions and Environmental Pollutants
The structural motifs within this compound derivatives make them highly suitable for the detection of heavy metal ions and various environmental pollutants. The nitrogen atom of the aniline group and the electron-rich triple bond of the ethynyl group can act as effective coordination sites for metal ions. mdpi.com
For heavy metal ion detection, sensors can be designed where the coordination of a metal ion like Pb(II), Hg(II), or Cu(II) to the ethynylaniline derivative restricts molecular vibrations or alters electronic pathways, leading to chelation-enhanced fluorescence (CHEF). rsc.orgmdpi.com Alternatively, the metal ion can quench fluorescence through spin-orbit coupling or redox processes. rsc.org By functionalizing the aniline nitrogen or the aromatic ring with specific chelating agents (e.g., pyridine, quinoline), high selectivity for a particular metal ion can be achieved. mdpi.comrsc.org
In the realm of environmental pollutants, these derivatives show potential for sensing nitroaromatic compounds, which are common components of explosives and industrial waste. rsc.org The electron-rich nature of the ethynylaniline core can facilitate π-π stacking interactions with electron-deficient nitroaromatic analytes. This interaction can lead to fluorescence quenching through a photoinduced electron transfer (PET) mechanism, forming the basis for detection. rsc.org Similarly, probes can be designed to detect toxic industrial chemicals like aniline and its derivatives in water sources. nih.govmdpi.com
Table 2: Performance of Representative Fluorescent Probes for Analyte Detection
| Probe Type | Target Analyte | Detection Limit (LOD) | Sensing Mechanism |
| Quinoxaline-based | p-Nitroaniline | 60 nM | Fluorescence Quenching |
| Quinolone-tagged | 2,4,6-Trinitrophenol (TNP) | 0.3 ppm | Photoinduced Electron Transfer (PET) |
| Polycarbonate-based | Aniline | 1.69 x 10⁻⁴ M | Fluorescence Quenching |
| g-C₃N₄/CNT Composite | Pb²⁺ | 7.6 nM | Electrochemical Sensing |
Note: Data is based on representative systems and illustrates potential targets for sensors derived from ethynylaniline scaffolds. nih.govrsc.orgrsc.orgmdpi.com
Future Research Perspectives and Challenges in Ethynylaniline Chemistry
The field of ethynylaniline chemistry is poised for significant advancements, driven by the demand for novel materials and more efficient chemical processes. Future research will likely focus on overcoming existing synthetic challenges and integrating modern technologies to unlock the full potential of these versatile compounds.
Exploration of Asymmetric Synthesis and Enantioselective Transformations
A major frontier in the chemistry of this compound derivatives is the control of stereochemistry. The synthesis of chiral anilines and N-heterocycles is a significant challenge in organic chemistry, primarily because direct enantioselective functionalization of the aromatic ring or the amine group is difficult to achieve. pharmtech.comresearchgate.net Future research will focus on developing novel catalytic systems for the asymmetric synthesis of ethynylaniline derivatives.
This involves several promising avenues:
Organocatalysis: Chiral Brønsted acids or bases can be used to catalyze reactions such as aza-Michael additions or cycloadditions, introducing chirality into the molecule. beilstein-journals.orgnih.gov
Transition-Metal Catalysis: Chiral ligands coordinated to metals like palladium, rhodium, or copper can direct enantioselective C-H functionalization, cross-coupling, or hydrogenation reactions on the ethynylaniline scaffold. uva.nl
Biocatalysis: Engineered enzymes offer the potential for highly selective transformations under mild conditions, such as the enantioselective synthesis of chiral amines from ketones or the resolution of racemic mixtures. nih.gov
Successfully developing these methods would provide access to enantiomerically pure ethynylaniline derivatives, which are crucial for applications in pharmaceuticals and as chiral ligands in further asymmetric catalysis. mdpi.comuva.es
Development of Greener and More Sustainable Synthetic Protocols
Traditional multi-step syntheses of complex aniline derivatives often suffer from low atom economy and the use of hazardous reagents and solvents. uva.nl A key future direction is the development of greener and more sustainable protocols for the synthesis and functionalization of this compound. chemrxiv.orgyoutube.com
Key principles of green chemistry applicable to this area include:
Catalyst Development: Designing highly efficient and recyclable catalysts (both homogeneous and heterogeneous) can minimize waste and allow for reactions to proceed under milder conditions. kau.edu.sanih.gov
Alternative Solvents and Reaction Conditions: Replacing volatile organic solvents with water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact. researchgate.net
C-H Activation: Direct functionalization of C-H bonds on the aromatic ring avoids the need for pre-functionalized starting materials (e.g., halogenated anilines), thereby shortening synthetic routes and reducing waste. uva.nl
Renewable Feedstocks: Exploring routes to aniline and alkyne precursors from renewable biomass sources rather than petrochemicals is a long-term goal for sustainable chemical manufacturing. researchgate.net
These approaches aim to make the synthesis of valuable ethynylaniline derivatives more economically viable and environmentally benign. acs.orgrsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation and engineering technologies offers a transformative approach to the synthesis of this compound derivatives.
Flow Chemistry: Continuous flow reactors provide significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the ability to operate at high temperatures and pressures. mdpi.comnih.gov For ethynylaniline chemistry, flow processes can facilitate reactions like cyclizations to form indoles, hydrogenations, and cross-coupling reactions with greater control and scalability. researchgate.netepa.govsemanticscholar.org This technology is particularly well-suited for optimizing reaction conditions and enabling chemistries that are difficult or hazardous to perform in batch.
Automated Synthesis: Robotic platforms can automate the entire workflow of synthesis, purification, and analysis. scripps.edu These systems can be used to rapidly generate libraries of this compound derivatives by systematically varying substituents and reaction partners. researchgate.netresearchgate.net This high-throughput approach is invaluable for screening new compounds for applications in drug discovery and materials science, accelerating the pace of research and development.
The combination of flow chemistry with automated platforms represents a powerful paradigm for the future of chemical synthesis, enabling the rapid, efficient, and safe production of complex molecules derived from this compound.
Q & A
Q. Q1. What are the optimal synthetic routes and characterization methods for 2-Ethyl-4-ethynylaniline?
Answer: The synthesis of this compound typically involves transition metal-catalyzed polymerization or substitution reactions. For example, analogous compounds like 4-ethynylaniline derivatives are synthesized using palladium or nickel catalysts under inert conditions to prevent side reactions . Characterization should include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity.
- FTIR to identify ethynyl (C≡C) and amine (-NH₂) functional groups.
- Mass spectrometry for molecular weight validation.
For reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and compare yields with literature benchmarks. Raw data (e.g., NMR spectra) should be archived in supplementary materials .
Q. Q2. How can researchers validate the purity and stability of this compound under experimental conditions?
Answer:
- Chromatographic methods : Use HPLC or GC-MS to detect impurities.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- UV-Vis spectroscopy to monitor degradation under light or oxygen exposure.
Contradictions in stability data (e.g., conflicting TGA results) may arise from moisture sensitivity or solvent residues; replicate experiments under controlled humidity and inert atmospheres .
Advanced Research Questions
Q. Q3. How can computational modeling predict the electrochemical properties of this compound-derived polymers?
Answer:
- Density Functional Theory (DFT) calculates HOMO/LUMO energy levels, which correlate with redox behavior observed in cyclic voltammetry (CV). For example, poly(4-ethynylaniline) has a HOMO of 5.03 eV, validated via DFT .
- Molecular dynamics simulations predict polymer backbone rigidity and π-conjugation length.
Validate models by comparing computed bandgaps with experimental UV-Vis or CV data. Discrepancies may indicate incomplete basis sets or solvent effects unaccounted for in simulations .
Q. Q4. What strategies resolve contradictions in reported photoluminescence (PL) data for this compound-based materials?
Answer: Contradictions often stem from:
- Sample preparation : Aggregation-induced quenching vs. monomeric emission. Use dynamic light scattering (DLS) to assess aggregation.
- Solvent polarity : Compare PL in aprotic (e.g., THF) vs. polar solvents (e.g., DMF).
- Instrument calibration : Normalize spectra using standard fluorophores.
Advanced statistical tools (e.g., principal component analysis) can isolate variables causing data variability .
Q. Q5. How to design experiments probing the structure-activity relationship (SAR) of this compound in catalytic systems?
Answer:
- Control experiments : Synthesize derivatives with modified substituents (e.g., ethyl vs. methyl groups) to isolate electronic/steric effects.
- Kinetic studies : Monitor reaction rates via in situ FTIR or UV-Vis to correlate substituent effects with catalytic turnover.
- Cross-reference with crystallographic data (e.g., XRD) to link molecular geometry to activity. Publish full synthetic protocols and raw kinetic datasets to enable replication .
Methodological and Analytical Considerations
Q. Q6. What ethical and procedural standards apply when publishing contradictory findings on this compound?
Answer:
- Transparency : Disclose all experimental conditions (e.g., humidity, catalyst batch) in supplementary materials.
- Peer review : Highlight limitations (e.g., instrument resolution) in the discussion section.
- Data repositories : Share raw spectra and chromatograms via platforms like Zenodo to facilitate third-party validation .
Q. Q7. How to ensure reproducibility in electrochemical studies of this compound?
Answer:
- Standardize electrodes : Use identical polishing protocols for working electrodes (e.g., glassy carbon).
- Reference systems : Report potentials vs. Fc/Fc⁺ (ferrocene/ferrocenium) to minimize calibration drift.
- Triplicate trials : Perform CV scans in triplicate and report standard deviations.
Contradictions in HOMO values (e.g., ±0.1 eV) may arise from electrolyte choice; use a consistent supporting electrolyte (e.g., TBAPF₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
